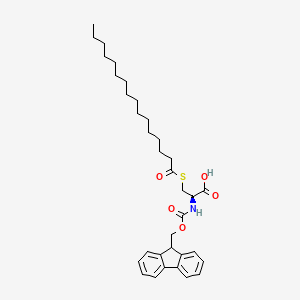

Fmoc-l-cys(palm)-oh

描述

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQOYPTIAPEAG-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Self Assembly and Supramolecular Architectures Formed by Fmoc L Cys Palm Oh

Fundamental Mechanisms of Self-Assembly

The spontaneous organization of Fmoc-L-Cys(Palm)-OH molecules into supramolecular architectures is driven by a combination of distinct non-covalent forces. These interactions, acting in concert, dictate the formation and stability of the resulting nanostructures. The primary driving forces include hydrophobic interactions, π-π stacking, and hydrogen bonding. researchgate.netsemanticscholar.org

Role of Hydrophobic Interactions Driven by the Palmitoyl (B13399708) Moiety

The most significant driving force for the self-assembly of this compound in aqueous environments is the hydrophobic effect originating from the long C16 palmitoyl chain. ucl.ac.uk In an aqueous medium, the nonpolar alkyl chains of the palmitoyl moieties tend to minimize their contact with water molecules. This leads to their aggregation, forming a hydrophobic core shielded from the surrounding polar environment. ucl.ac.ukresearchgate.net This process is entropically favorable as it releases ordered water molecules from the hydration shells of the individual hydrophobic chains. The enhanced hydrophobicity conferred by the palmitoyl group is crucial for promoting membrane interaction and self-assembly.

Contribution of π-π Stacking from the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group, with its extensive aromatic system, provides a significant contribution to the self-assembly process through π-π stacking interactions. researchgate.netsemanticscholar.orgresearchgate.net These interactions involve the non-covalent attractive forces between the electron clouds of adjacent aromatic rings. The planar structure of the fluorenyl rings allows for efficient stacking, which helps to stabilize the forming supramolecular structures. nih.gov The π-π stacking of the highly conjugated fluorenyl groups is a common driver for the self-assembly of Fmoc-modified amino acids and peptides into nanofibers and other ordered aggregates. researchgate.netnih.gov

Intermolecular Hydrogen Bonding and Electrostatic Interactions

Intermolecular hydrogen bonds play a critical role in directing the specific arrangement of this compound molecules within the self-assembled structures. researchgate.netchemrxiv.org The carboxylic acid and the amide linkage in the molecule can act as hydrogen bond donors and acceptors, forming a network of hydrogen bonds that contributes to the stability and cooperativity of the assembly. researchgate.net Electrostatic interactions, arising from the ionization state of the carboxylic acid group, also influence the assembly process. researchgate.netchemrxiv.org These directional interactions, in conjunction with the less specific hydrophobic and π-π stacking forces, lead to the formation of well-defined, ordered supramolecular architectures. researchgate.net

Factors Influencing Self-Assembly Processes

The self-assembly of this compound is not a static process but is highly responsive to changes in its environment. Key factors such as the concentration of the molecule and the pH of the solution can significantly influence the kinetics and thermodynamics of assembly, leading to different supramolecular outcomes. semanticscholar.orgresearchgate.net

Concentration-Dependent Assembly Kinetics

The concentration of this compound plays a crucial role in the kinetics of its self-assembly. semanticscholar.orgmdpi.com As with many self-assembling systems, there is a critical aggregation concentration (CAC) below which the molecules exist predominantly as unimers. nih.gov Above the CAC, the molecules begin to aggregate into larger structures. Studies on similar Fmoc-amino acid systems have shown that at lower concentrations, smaller, spherical assemblies may form, while at higher concentrations, these can transition into more extended, fibrous structures. chemrxiv.org The rate of assembly and the final morphology of the nanostructures can be directly influenced by the initial concentration of the building blocks. chemrxiv.orgmdpi.com

pH-Responsive Assembly Behavior

The pH of the surrounding medium is a powerful trigger for controlling the self-assembly of this compound due to the presence of the ionizable carboxylic acid group. researchgate.netresearchgate.net At low pH values, the carboxylic acid is protonated and neutral, which can facilitate hydrogen bonding and reduce electrostatic repulsion between molecules, thereby promoting assembly. nih.gov Conversely, as the pH increases, the carboxylic acid group becomes deprotonated and negatively charged. This can lead to increased electrostatic repulsion between the molecules, potentially destabilizing or altering the morphology of the self-assembled structures. researchgate.netnih.gov This pH-responsiveness is a key feature of many self-assembling peptide and amino acid-based systems, allowing for the dynamic control of their structure and function. nih.govrsc.org

| Factor | Influence on Self-Assembly | Resulting Structures |

| Concentration | Affects the rate and extent of aggregation. | At low concentrations, may form micelles or small aggregates. At higher concentrations, can form more complex structures like nanofibers. chemrxiv.org |

| pH | Controls the ionization state of the carboxylic acid group, influencing electrostatic interactions. | Low pH can promote assembly due to reduced repulsion. High pH can lead to disassembly or morphological changes due to increased repulsion. researchgate.netnih.gov |

Temperature Effects on Supramolecular Organization

Temperature is a critical parameter that can modulate the delicate balance of non-covalent interactions governing the self-assembly of Fmoc-amino acid derivatives. For hydrogels formed from similar systems, temperature changes can significantly influence their viscoelastic properties. researchgate.net The stability of the supramolecular structure of this compound is dependent on the strength of the hydrogen bonds, hydrophobic interactions from both the fluorenyl and palmitoyl groups, and potential π-π stacking between the Fmoc moieties.

Heating can disrupt the hydrogen bonding network, potentially leading to a gel-to-sol transition. Conversely, in some systems, hydrophobic interactions become stronger with increasing temperature up to a certain point, which can promote aggregation. Studies on thermosensitive peptide hydrogels show that the storage modulus (G'), a measure of the elastic response of the material, can increase significantly with temperature, confirming a thermosensitive behavior. researchgate.net This suggests that the supramolecular organization of this compound assemblies can be thermally tuned, allowing for control over the material's state and properties. The precise transition temperatures and the nature of the structural changes are specific to the concentration of the compound and the composition of the aqueous medium.

Solvent System Influence on Self-Assembly Morphology

The choice of solvent system is a powerful tool for directing the self-assembly of Fmoc-protected amino acids into distinct morphologies. rsc.org The amphiphilic nature of this compound, with its aromatic Fmoc group, a polar amino acid core, and a long aliphatic palmitoyl chain, makes its aggregation behavior highly sensitive to the polarity and composition of the solvent.

Controlled morphological transitions can be achieved by varying the solvent. rsc.org For instance, in the self-assembly of other Fmoc-aliphatic amino acids, solvent variation has been shown to produce a range of structures from crystalline forms to amorphous aggregates. rsc.org The mechanism involves the solvent's ability to mediate the intermolecular interactions, particularly the π-π stacking of the Fmoc groups and the hydrophobic collapse of the alkyl chains. A solvent mixture like Dichloromethane (B109758)/Dimethylformamide (DCM/DMF) can be used to balance solubility and promote specific self-assembly pathways. The ratio of organic solvent to water is crucial; typically, a solution of the compound in an organic solvent is diluted into an aqueous phase to trigger the self-assembly into nanostructures. mdpi.com The specific morphology—be it nanofibers, nanoribbons, or vesicles—is thus a direct consequence of the solvent environment's influence on the thermodynamics and kinetics of the assembly process.

Formation of Peptide-Based Hydrogels

This compound is a potent hydrogelator, capable of forming three-dimensional, water-swollen networks at low concentrations. jpt.com The formation of these peptide-based hydrogels is driven by the hierarchical self-assembly of the molecules in an aqueous solution. jpt.com This process relies on a combination of non-covalent interactions: hydrogen bonding between the cysteine carboxyl and amide groups, hydrophobic interactions involving the palmitoyl chain, and π-π stacking interactions between the aromatic Fmoc groups. mdpi.com The synergy between these forces leads to the formation of elongated, self-assembled nanofibers, which then entangle to form a stable, self-supporting hydrogel matrix that immobilizes the surrounding water molecules. mdpi.comjpt.com

Gelation Thresholds and Mechanisms

The formation of a hydrogel occurs above a specific concentration known as the critical gelation concentration (CGC). Below the CGC, the this compound molecules may exist as monomers or small, soluble aggregates. As the concentration increases to the CGC, these primary aggregates assemble into elongated fibers, leading to network formation and a sharp increase in viscosity, characteristic of a sol-to-gel transition. jpt.com For similar Fmoc-amino acid systems, gelation can be triggered by changes in pH or concentration. jpt.comresearchgate.net The CGC for Fmoc-amino acid hydrogelators can be very low, sometimes in the range of ~1–5 wt%. The mechanism involves a nucleation-dependent growth process, where initial aggregates (nuclei) form, followed by the elongation of these nuclei into fibers. The lipidated nature of this compound, with its long palmitoyl chain, significantly enhances the hydrophobic driving force for assembly, which can contribute to a lower CGC compared to non-lipidated analogues.

Mechanical Properties and Viscoelasticity of Hydrogels

Hydrogels derived from this compound typically exhibit viscoelastic properties, meaning they possess both solid-like elastic and liquid-like viscous characteristics. mdpi.comescholarship.org The mechanical strength of these hydrogels can be quantified using rheology, which measures the material's response to applied stress or strain. Key parameters include the storage modulus (G′), representing the elastic component, and the loss modulus (G′′), representing the viscous component. For a true gel, G′ is significantly larger than G′′ and is relatively independent of frequency. researchgate.net

The stiffness of these hydrogels can be tuned by altering the concentration of the gelator or the conditions of gelation. For example, hydrogels formed from other Fmoc-peptide systems have shown storage moduli (G') in the range of hundreds to thousands of Pascals (Pa). nih.gov The entangled network of nanofibers acts as a scaffold that resists deformation, giving the hydrogel its mechanical integrity. researchgate.net

Table 1: Representative Mechanical Properties of Fmoc-Peptide Hydrogels

| Fmoc-Peptide System | Storage Modulus (G') | Key Findings |

|---|---|---|

| Fmoc-K3 | ~2526 Pa | The hydrogel was the most rigid in its series, supporting cell adhesion and growth. nih.gov |

| H₂O₂-induced hydrogel | ~8.4 kPa | Showed weak frequency dependence, indicating stable viscoelastic behavior. researchgate.net |

This table presents data from related Fmoc-peptide systems to illustrate the typical range of mechanical properties.

Control over Hydrogel Pore Structure and Network Formation

The functionality of a hydrogel in applications like tissue engineering or drug delivery is heavily dependent on its internal architecture, specifically its pore structure and the density of its fibrillar network. nih.gov This network is composed of entangled self-assembled nanofibers. mdpi.com The pore size of the hydrogel is determined by the spaces between these entangled fibers.

Control over the network formation can be exerted by manipulating the self-assembly conditions. Factors such as the concentration of this compound, the pH of the solution, ionic strength, and the rate of gelation (e.g., through temperature or solvent changes) can influence the density, length, and thickness of the nanofibers. jpt.com Slower gelation processes may allow for the formation of more ordered, thicker fibers, leading to larger pore sizes, whereas rapid gelation might result in a denser network of thinner fibers and smaller pores. Techniques like Scanning Electron Microscopy (SEM) and cryo-SEM are instrumental in visualizing these fibrous networks and characterizing the resulting pore structure. nih.gov

Development of Nanostructured Assemblies

The self-assembly of this compound is a bottom-up approach to fabricating a variety of well-defined nanostructures. rsc.org The morphology of these assemblies is programmed by the molecular structure of the building block itself. The interplay between the different molecular moieties—the bulky, aromatic Fmoc group favoring π-π stacking, the chiral cysteine center allowing for specific packing, and the long, flexible palmitoyl chain driving hydrophobic assembly—can lead to a range of supramolecular architectures. iris-biotech.demdpi.com

Depending on the assembly conditions, such as solvent composition and temperature, this compound can form diverse nanostructures including nanofibers, nanotubes, nanoribbons, and vesicles. rsc.orgnih.gov These structures are of great interest for various applications in materials science and biomedicine. For example, fibrous nanostructures can mimic the extracellular matrix for cell culture, while vesicular assemblies could potentially be used for encapsulation. jpt.comiris-biotech.de The ability to control the transition between these morphologies by tuning external stimuli is a key area of research. rsc.org Advanced imaging techniques, such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Confocal Microscopy, are crucial for the characterization of these nanostructured assemblies. kyoto-u.ac.jp

Applications of Fmoc L Cys Palm Oh in Advanced Materials Science Research

Design and Engineering of Self-Assembling Peptide Amphiphiles

Fmoc-L-Cys(Palm)-OH is instrumental in the creation of peptide amphiphiles (PAs), molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. The palmitoyl (B13399708) lipid chain provides the hydrophobic character, while the cysteine and any attached peptide sequence constitute the hydrophilic portion. This dual nature drives the self-assembly of these molecules in aqueous environments into organized nanostructures such as nanofibers, micelles, or vesicles. rsc.orgmdpi.com

The Fmoc group itself can also contribute to the self-assembly process through aromatic π-π stacking interactions. nih.gov Researchers can precisely control the self-assembly process and the resulting material properties by incorporating this compound into peptide sequences. This allows for the engineering of nanostructured hydrogels and scaffolds with tunable characteristics. nih.gov

| Feature | Role of this compound | Resulting Property |

| Palmitoyl Group | Hydrophobic tail | Drives self-assembly in aqueous media |

| Cysteine Residue | Hydrophilic head (part of peptide backbone) | Contributes to amphiphilicity |

| Fmoc Group | Aromatic moiety | Can facilitate π-π stacking interactions, aiding assembly |

Construction of Biomimetic Systems for In Vitro Mechanistic Studies

The ability of this compound to facilitate the creation of structures that mimic biological components makes it a valuable tool for in vitro studies of cellular and molecular mechanisms.

Membrane-Mimetic Platforms

The lipidated nature of this compound allows for the construction of platforms that mimic cell membranes. chemimpex.com The palmitoyl chain can insert into lipid bilayers, anchoring the peptide to the membrane surface. This is critical for studying the interactions of proteins and peptides with cell membranes, a fundamental process in cell signaling and other biological functions. iris-biotech.de By creating these synthetic membrane-like environments, researchers can investigate the influence of lipid modifications on protein localization and function in a controlled setting. iris-biotech.de

Scaffolds for Enzyme-Substrate Interaction Studies

Self-assembling materials derived from this compound can serve as scaffolds to study enzyme-substrate interactions. By immobilizing either an enzyme or its substrate within the nanostructured material, researchers can create a localized environment to investigate reaction kinetics and mechanisms. The defined structure of the self-assembled material provides a framework for controlling the presentation and concentration of the interacting molecules.

Development of Responsive Supramolecular Materials

A key area of research is the development of "smart" materials that can change their properties in response to specific environmental cues. This compound is a component in the design of such responsive supramolecular materials.

| Stimulus | Mechanism | Result |

| Change in pH | Protonation/deprotonation of ionizable groups in the peptide backbone | Alteration of electrostatic interactions, leading to gel-sol transition |

Enzyme-Responsive Self-Assembling Systems

The specific cleavage of peptide sequences by enzymes can be harnessed to create enzyme-responsive materials. nih.gov Peptide amphiphiles can be designed with a specific enzyme recognition site. In the presence of the target enzyme, the peptide is cleaved, disrupting the amphiphilic nature of the molecule and causing the disassembly of the supramolecular structure. nih.gov This approach allows for the development of materials that can release a payload or change their structure in response to the activity of a specific enzyme, which is often upregulated in disease states. nih.gov The cysteine residue in this compound can also be involved in redox-responsive systems, where the formation or breakage of disulfide bonds can trigger assembly or disassembly. mdpi.com

Functionalization Strategies for Material Property Modulation

The self-assembled structures derived from this compound and related lipopeptides are not static; they serve as versatile scaffolds that can be functionalized to modulate their properties or impart new capabilities. Strategies include the incorporation of reporter molecules like fluorescent probes or the co-assembly with other functional components to create hybrid materials with tailored characteristics.

The integration of fluorescent probes into materials formed from palmitoylated cysteine derivatives serves two primary purposes: diagnostics and the creation of intrinsically fluorescent materials for imaging and sensing.

One common strategy involves using fluorescent dyes that specifically interact with the self-assembled structures. For instance, dyes like Thioflavin T (ThT) and Congo red are widely used to detect the formation of β-sheet-rich amyloid-like fibrils, which are a common morphology for self-assembling peptides. researchgate.net The fluorescence of ThT, for example, is significantly enhanced upon binding to the cross-β structure of fibrils, providing a method to monitor the kinetics and extent of self-assembly. researchgate.net While this is an extrinsic labeling method, it is a crucial functionalization step for material characterization.

A more direct functionalization involves the physical entrapment or covalent attachment of fluorescent molecules within the material matrix. In studies with related self-assembling Fmoc-peptides, fluorescent dyes have been encapsulated within hydrogels. nih.gov This approach can create materials that serve as depots for the controlled release of imaging agents. Furthermore, peptide sequences can be directly synthesized with a covalently linked fluorescent dye, which is then co-assembled into a larger structure, yielding a uniformly fluorescent biomaterial. mdpi.com For example, research on peptide amphiphiles has shown that covalently linking rhodamine B results in a material with enhanced light-emitting properties compared to the free dye. mdpi.com

The cysteine residue in this compound offers a unique site for functionalization. Although the thiol group is linked to the palmitoyl chain, strategies involving related Fmoc-cysteine derivatives demonstrate the potential for creating responsive materials. For example, a Fmoc-cysteine derivative was designed to undergo an oxidation-responsive transition, where the process could be monitored by HPLC, showcasing how chemical changes to the cysteine side chain can modulate material properties. chemrxiv.orgresearchgate.net This principle can be extended to incorporate fluorescent probes that respond to the local chemical environment or specific analytes. nih.govrsc.org

Table 1: Examples of Fluorescent Probes Used with Self-Assembling Palmitoylated and Fmoc-Peptides

| Probe | Peptide System | Finding / Application | Reference |

| Thioflavin T (ThT) | Palmitoyl-KTTKS (C16-KTTKS) | Confirmed high β-sheet content in self-assembled fibrillar structures. | researchgate.net |

| Congo Red | Palmitoyl-KTTKS (C16-KTTKS) | Staining confirmed amyloid-like properties of the self-assembled tapes and fibrils. | researchgate.net |

| Nile Red | Generic Peptide Amyloid Hydrogel | Used to probe hydrophobic sites on fibrils; its addition inhibited gelation. | nih.gov |

| Rhodamine B | Covalently linked to a peptide derivative (RhoB-PEG1300-F6) | Created a biocompatible material with superior light-emitting gain values for potential use in light diagnostics. | mdpi.com |

Co-assembly is a powerful strategy to create multifunctional materials by combining this compound or analogous building blocks with other molecules during the self-assembly process. The resulting materials benefit from the properties of each component, leading to applications in areas like drug delivery, catalysis, and sensing.

The driving forces for self-assembly—hydrophobic interactions from the palmitoyl chain and π-π stacking from the Fmoc group—create nanostructures with distinct domains that can accommodate guest molecules. beilstein-journals.org A prominent example is the co-assembly of Fmoc-amino acids with therapeutic agents. Research has shown that Fmoc-phenylalanine can be co-assembled with the antibiotic aztreonam (B1666516) to form a hydrogel. beilstein-journals.org This hybrid material acts as a drug delivery vehicle, slowly releasing both the antibiotic and the antimicrobial Fmoc-phenylalanine monomer, resulting in enhanced therapeutic efficacy. beilstein-journals.org

The cysteine residue is particularly valuable for co-assembly with specific nanomaterials. The sulfhydryl group (or its thioether linkage in the case of this compound) can strongly interact with noble metal surfaces. A study demonstrated the co-assembly of a Fmoc-tripeptide containing a C-terminal cysteine (Fmoc-FFC) with gold nanoparticles (AuNPs). rsc.org In this one-step process, the peptide self-assembles into nanofibers while simultaneously immobilizing the AuNPs through a strong sulfur-gold interaction. The resulting composite material exhibited favorable catalytic activity in the reduction of 4-nitrophenol, demonstrating a method to create stable and reusable nanocatalysts. rsc.org

This modular approach allows for the incorporation of a wide range of functional components. Other studies have explored the co-assembly of Fmoc-histidine with photosensitizers to create nanocapsules for photodynamic therapy or the coordination of Fmoc-cysteine with iron ions to form supramolecular nanomaterials for cancer cell targeting. beilstein-journals.orgresearchgate.net The specific choice of the co-assembled component dictates the final function of the material, while the self-assembling peptide provides the structural framework.

Table 2: Examples of Co-Assembly with Fmoc-Amino Acid Derivatives for Functional Materials

| Self-Assembling Component | Co-Assembled Component | Resulting Material | Application | Reference |

| Fmoc-phenylalanine (Fmoc-F) | Aztreonam (antibiotic) | Drug-loaded hydrogel | Wound healing, antibacterial treatment | beilstein-journals.org |

| Fmoc-diphenylalanine-cysteine (Fmoc-FFC) | Gold Nanoparticles (AuNPs) | AuNP-decorated nanofibers | Heterogeneous catalysis | rsc.org |

| Fmoc-histidine (Fmoc-His-OH) | Phthalocyanine tetrasulfonic acid (photosensitizer) | Photosensitizer-loaded nanocapsules | Mimicking photooxidase function | beilstein-journals.org |

| Fmoc-cysteine | Iron (Fe³⁺) ions | Metal-coordinated supramolecular nanomaterial | Cancer theranostics | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Fmoc L Cys Palm Oh Assemblies

Microscopic Techniques for Morphological Analysis

Microscopy is indispensable for visualizing the hierarchical organization of Fmoc-L-Cys(Palm)-OH assemblies, from the nanoscale fibrillar building blocks to the macroscale network architecture. researchgate.netresearchgate.net

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful technique for examining the native, hydrated structure of hydrogels, mitigating artifacts that can be introduced during conventional sample preparation for SEM. mdpi.com In the study of this compound assemblies, Cryo-SEM reveals the intricate network of self-assembled fibrils. mdpi.com By rapidly freezing the hydrogel sample, its water content is vitrified, preserving the delicate fibrillar morphology in a state that closely resembles its physiological condition. mdpi.com

This technique has been successfully applied to other Fmoc-amino acid assemblies, where it has visualized the formation of long, entangled fibrous networks that constitute the hydrogel matrix. researchgate.net These fibrils, often with diameters in the nanometer range, are the fundamental structural elements responsible for the gel's ability to entrap large volumes of water.

Transmission Electron Microscopy (TEM) provides higher resolution images of the individual fibrils and their finer structural details. For this compound assemblies, TEM analysis typically involves depositing a diluted sample of the hydrogel onto a support grid. The images obtained can reveal the width and morphology of the fibrils, including whether they are flat ribbons, twisted helices, or cylindrical tubes. researchgate.net For instance, studies on similar Fmoc-peptide assemblies have used TEM to characterize the dimensions of the self-assembled nanofibers. mdpi.com

Interactive Table: Representative TEM Findings for Self-Assembling Peptide Systems

| System | Observed Morphology | Fibril Dimensions |

|---|---|---|

| Fmoc-DOPA | Spheres, fibers, twisted ribbons, helical ribbons, tubes researchgate.net | Varied, nanoscale |

Atomic Force Microscopy (AFM) is employed to investigate the surface topography of the this compound assemblies with nanoscale resolution. researchgate.netnih.gov Unlike electron microscopy, AFM does not require a vacuum and can be performed in both air and liquid environments, allowing for the imaging of samples under near-physiological conditions. The technique provides quantitative data on the height, width, and periodicity of the fibrillar structures. researchgate.netnih.gov

AFM operates by scanning a sharp tip over the sample surface, and the resulting topographical map can reveal the fine details of the fibril network, including points of fibril branching and entanglement. researchgate.netresearchgate.net The high-resolution images can corroborate findings from SEM and TEM, providing a more complete picture of the assembly's architecture. escholarship.org

Atomic Force Microscopy (AFM) for Surface Topography

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for probing the molecular arrangement and secondary structure within the this compound assemblies. chemimpex.comresearchgate.net

Circular Dichroism (CD) spectroscopy is a key technique for determining the secondary structure of peptides and proteins in solution. uconn.edulibretexts.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.comlibretexts.org In the context of this compound assemblies, the peptide-like backbone and the chiral center of the cysteine residue give rise to characteristic CD signals. nih.gov

The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the secondary structure. libretexts.org The presence of β-sheet structures, which are common in self-assembling Fmoc-amino acid systems, is often indicated by a negative band around 218 nm. mdpi.comdtic.mil The π-π stacking of the Fmoc groups can also contribute to the CD signal, providing information about the aromatic interactions that drive the self-assembly process. By analyzing the CD spectra, researchers can gain quantitative insights into the conformational changes that occur as the this compound molecules assemble into fibrils. nih.govdtic.mil

Interactive Table: Characteristic Far-UV CD Spectra Signals for Protein Secondary Structures

| Secondary Structure | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band(s) (nm) |

|---|---|---|

| α-helix | ~222 and ~208 mdpi.com | ~190 mdpi.com |

| β-sheet | ~218 | ~195 |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe intermolecular interactions within self-assembled structures. mdpi.com The absorption of infrared light corresponds to the vibrational modes of specific chemical bonds. mdpi.com Changes in the position and shape of these absorption bands upon gelation provide direct evidence of the molecular interactions, such as hydrogen bonding, that drive the assembly process.

In the context of this compound, key vibrational bands are monitored. The amide I band (C=O stretching), the amide II band (N-H bending and C-N stretching), and the N-H stretching region are particularly sensitive to the formation of hydrogen bonds, which are crucial for stabilizing the β-sheet-like structures common in Fmoc-amino acid assemblies. The C-H stretching bands of the palmitoyl (B13399708) chain can indicate changes in lipid chain packing and ordering. A shift in the broad O-H stretching vibration from the carboxylic acid group also signals its involvement in hydrogen bonding networks. researchgate.net For instance, a shift of the amide I band to a lower wavenumber is a classic indicator of the formation of intermolecular hydrogen-bonded β-sheet structures within the hydrogel network.

Table 1: Representative FTIR Wavenumber Shifts for this compound Before and After Self-Assembly

| Functional Group/Vibrational Mode | Typical Wavenumber (Monomer State) (cm⁻¹) | Typical Wavenumber (Assembled State) (cm⁻¹) | Interpretation of Shift |

| N-H Stretch (Amide) | ~3410 | ~3300 | Broadening and shift to lower frequency indicates strong intermolecular H-bonding. |

| C-H Stretch (Aliphatic) | 2920, 2850 | 2918, 2849 | Sharper peaks suggest more ordered, crystalline-like packing of palmitoyl chains. |

| C=O Stretch (Carboxylic Acid) | ~1740 | ~1715 | Shift to lower frequency indicates H-bonding involvement of the COOH group. |

| C=O Stretch (Amide I) | ~1695 | ~1630 | Significant shift to lower frequency is a hallmark of β-sheet formation. |

| N-H Bend (Amide II) | ~1540 | ~1555 | Shift to higher frequency complements the Amide I shift, confirming β-sheet structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assembly Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the structure, dynamics, and assembly mechanism of this compound at the atomic level. One-dimensional (1D) ¹H NMR is used to confirm the chemical structure of the monomer in solution. rsc.org Upon self-assembly, significant changes in the ¹H NMR spectrum are observed, such as the broadening of peaks, which indicates a restriction of molecular motion as the molecules transition from a free state to a structured assembly.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the spatial proximity of protons within the assembled structure. NOESY cross-peaks between the aromatic protons of the Fmoc groups can reveal π-π stacking interactions, while correlations between amide protons and other parts of the molecule can confirm the hydrogen-bonding patterns. The upfield shift of specific proton signals, particularly those on the Fmoc group and the palmitoyl chain, can provide evidence for their sequestration into a non-polar, shielded environment within the core of the assembly. Changes in the chemical shift of the amide proton are particularly diagnostic of its participation in hydrogen bonding.

Table 2: Illustrative ¹H NMR Chemical Shift Data for this compound Assembly

| Proton | Monomer Chemical Shift (δ, ppm) | Assembled State Chemical Shift (δ, ppm) | Interpretation |

| Amide (N-H) | ~7.5 | >8.0 and broadened | Downfield shift indicates involvement in strong intermolecular hydrogen bonding. Peak broadening reflects restricted motion. |

| Fmoc Aromatic (H) | 7.2 - 7.8 | Upfield shifts and broadened | Shielding effect due to π-π stacking of fluorenyl groups. |

| Palmitoyl (α-CH₂) | ~2.5 | Broadened | Reduced mobility upon incorporation into the hydrophobic core. |

| Palmitoyl (terminal CH₃) | ~0.9 | Minor upfield shift and broadened | Sequestration within a hydrophobic microenvironment. |

Fluorescence Spectroscopy for Probing Assembly States

The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making fluorescence spectroscopy an ideal tool for monitoring the self-assembly process in real-time. The fluorescence emission of the Fmoc group is highly sensitive to its local microenvironment. In the monomeric state in a polar solvent, the Fmoc group is exposed and exhibits a characteristic emission spectrum.

Upon aggregation, the Fmoc groups are typically involved in π-π stacking interactions and become buried in the hydrophobic cores of the nanostructures. This change in the local environment leads to distinct alterations in the fluorescence signal. A significant increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) of the emission maximum are often observed. This phenomenon, known as excimer formation or aggregation-induced emission enhancement, serves as a sensitive indicator of the critical aggregation concentration and the kinetics of the assembly process. Time-resolved fluorescence can further probe the dynamics and heterogeneity of the assembled states.

Table 3: Hypothetical Fluorescence Emission Data for this compound

| State of this compound | Excitation Wavelength (nm) | Emission Maximum (λₘₐₓ, nm) | Relative Fluorescence Intensity (a.u.) | Interpretation |

| Monomeric (in polar solvent) | ~290 | ~325 | 100 | Fmoc group is solvated and exhibits baseline fluorescence. |

| Assembled (in hydrogel) | ~290 | ~315 | 550 | Blue shift and intensity increase indicate Fmoc groups are in a more rigid, hydrophobic environment due to π-π stacking. |

Rheological Characterization of Hydrogel Mechanical Properties

Rheology is the study of the flow and deformation of matter, and it is essential for quantifying the mechanical properties of hydrogels. mdpi.com Small amplitude oscillatory shear (SAOS) is the primary rheological technique used to characterize the viscoelasticity of this compound hydrogels. nih.gov In these experiments, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This yields two key parameters: the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component of the material, indicating the energy stored per oscillation cycle, while the loss modulus (G'') represents the viscous component, or the energy dissipated as heat. For a true hydrogel, G' is significantly larger than G'' (typically by at least an order of magnitude) and is relatively independent of frequency, indicating a stable, solid-like network. The magnitude of G' is a measure of the gel's stiffness. Flow curve measurements, which assess viscosity at varying shear rates, typically show shear-thinning behavior, where the viscosity decreases under increasing shear, a characteristic of many self-assembled fibrillar networks. mdpi.com

Table 4: Representative Rheological Data for a this compound Hydrogel

| Rheological Parameter | Value | Unit | Significance |

| Storage Modulus (G') | 5,000 | Pa | Indicates a moderately stiff, elastic gel network. |

| Loss Modulus (G'') | 350 | Pa | Much lower than G', confirming a predominantly solid-like material. |

| Loss Tangent (tan δ = G''/G') | 0.07 | Dimensionless | A value << 1 signifies a strong gel character. |

| Complex Viscosity (at 1 Hz) | ~800 | Pa·s | High viscosity at low shear, characteristic of a structured fluid. |

Scattering Techniques for Supramolecular Architecture

Scattering techniques are indispensable for determining the size, shape, and hierarchical organization of the nanostructures that form the hydrogel network.

SAXS is a powerful technique for investigating nanoscale structures with dimensions ranging from approximately 1 to 100 nm. When X-rays pass through a sample, they are scattered by variations in electron density. The resulting scattering pattern provides statistical information about the size, shape, and arrangement of the scattering objects. For this compound hydrogels, SAXS is used to determine the morphology of the self-assembled nanostructures. Analysis of the scattering curve can distinguish between different models, such as spheres, cylinders (nanofibers), or lamellae (sheets). It can provide quantitative data on the cross-sectional radius of nanofibers, the thickness of lamellar sheets, and the characteristic distances (d-spacing) between repeating structural units, which often correspond to the dimensions of the β-sheet stacking.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. horiba.com DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. horiba.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.

In the study of this compound, DLS is particularly useful for monitoring the early stages of aggregation before gelation occurs. It can determine the hydrodynamic radius (Rₕ) of the initial aggregates or micelles that form in solution. By tracking the average particle size and the polydispersity index (PDI)—a measure of the width of the size distribution—over time or as a function of concentration, DLS provides critical information on the kinetics and mechanism of the assembly pathway. nih.govmdpi.com

Table 5: Illustrative DLS Results for this compound Aggregates in Solution

| Parameter | Value | Interpretation |

| Z-Average Hydrodynamic Diameter (d.nm) | 150 | The intensity-weighted mean hydrodynamic size of the aggregates. diva-portal.org |

| Polydispersity Index (PDI) | 0.25 | A value below 0.3 suggests a relatively monodisperse population of aggregates. |

| Peak 1 Mean Diameter (by Intensity) | 145 nm | The primary size population of the self-assembled structures. diva-portal.org |

| Peak 1 % Intensity | 98% | Indicates that the vast majority of scattered light comes from this primary population. |

Computational and Theoretical Studies on Fmoc L Cys Palm Oh Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations offer a window into the dynamic nature of self-assembly, tracking the motions and interactions of individual molecules over time. For systems akin to Fmoc-L-Cys(Palm)-OH, MD simulations have been instrumental in revealing the initial stages of aggregation and the subsequent evolution into ordered nanostructures.

Simulations of Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), have shown that self-assembly can occur rapidly, with molecules in an aqueous solution quickly forming well-ordered cylindrical nanostructures. jlu.edu.cn These simulations highlight that the process is driven by a combination of forces, including the hydrophobic collapse of non-polar groups and the formation of specific non-covalent interactions. jlu.edu.cn The fluorenyl (Fmoc) group plays a crucial role, with its aromatic nature facilitating π-π stacking, which acts as a primary organizing motif. jlu.edu.cnresearchgate.net

In the context of lipidated peptides, MD simulations have demonstrated that the hydrophobic alkyl chains are a major driver for self-assembly, leading to the formation of core-shell structures where the hydrophobic tails are shielded from the aqueous environment. acs.orguniroma1.it For instance, simulations of palmitoylated lipopeptides have shown the formation of spherical micelles with a hydrophobic core and a hydrated exterior. acs.org The peptide headgroups and the attached Fmoc moiety remain at the interface with water, influencing the curvature and morphology of the resulting assembly. acs.org

A hypothetical MD simulation of this compound would likely reveal a multi-step assembly process. Initially, hydrophobic interactions would drive the palmitoyl (B13399708) chains and Fmoc groups to aggregate, minimizing their contact with water. This would be followed by a slower refinement of the structure, where π-π stacking of the Fmoc groups and potential hydrogen bonding between the cysteine moieties would lead to more ordered, stable nanostructures. The interplay between the bulky Fmoc group and the long palmitoyl chain would be a key determinant of the final morphology.

Computational Modeling of Supramolecular Interactions (e.g., π-π stacking, hydrophobic packing)

π-π Stacking: The aromatic fluorenyl rings of the Fmoc group are known to engage in strong π-π stacking interactions, which are a dominant force in the self-assembly of many Fmoc-conjugated molecules. researchgate.netrsc.org Computational analyses, such as radial distribution function (RDF) calculations from MD simulations, have shown characteristic distances of around 0.41 to 0.5 nm for π-π stacking between fluorenyl rings in self-assembled structures. nih.gov These interactions can lead to various packing geometries, including T-shaped and herringbone arrangements, which contribute to the stability and order of the assembled nanofibers. jlu.edu.cn

Hydrophobic Packing: The palmitoyl chain of this compound provides a significant hydrophobic driving force for self-assembly. Computational studies on other lipidated peptides have shown that the alkyl tails tend to pack together in the core of the assembly to minimize their exposure to water. acs.orgnih.gov The length and flexibility of the alkyl chain influence the packing efficiency and the resulting morphology of the nanostructures. nih.gov Atomistic simulations of lipopeptides have revealed that the lipid chains adopt specific conformations to maximize van der Waals interactions within the hydrophobic core. reading.ac.uk

Hydrogen Bonding: While π-π stacking and hydrophobic interactions are dominant, hydrogen bonding also plays a stabilizing role. In simulations of Fmoc-dipeptides, hydrogen bonds between the peptide backbones and with surrounding water molecules contribute to the stability of the fibrillar structures. nih.gov For this compound, potential hydrogen bonds could form between the carboxylic acid and amide groups of the cysteine backbone.

| Interaction Type | Key Molecular Moieties | Typical Energy Range (kcal/mol) | Significance in Self-Assembly |

| π-π Stacking | Fluorenyl rings of Fmoc groups | 2-10 | Directs the formation of ordered, often fibrillar, structures. |

| Hydrophobic Interactions | Palmitoyl chains, Fmoc groups | Variable, depends on surface area | Primary driving force for initial aggregation in aqueous solution. |

| Hydrogen Bonding | Carboxylic acid, Amide groups | 3-8 | Provides specificity and contributes to the stability of the final structure. |

| Van der Waals Forces | Entire molecule | 0.5-2 | Contributes to the overall cohesion and packing density. |

This table presents typical energy ranges for non-covalent interactions relevant to the self-assembly of molecules like this compound in an aqueous environment. The actual values can vary depending on the specific molecular context and environment.

Prediction of Self-Assembled Morphologies and Properties

Computational approaches can be used to predict the likely morphologies of self-assembled structures, which for amphiphilic molecules like this compound can range from micelles and vesicles to nanofibers and nanotubes. The final morphology is a consequence of the molecular geometry and the balance of intermolecular forces.

Studies on various Fmoc-amino acids have shown a rich diversity in self-assembled morphologies, including flower-like structures, tubes, and fibers, depending on factors like concentration and temperature. chemrxiv.org For instance, Fmoc-leucine has been observed to form flower-like morphologies that can transition to tube-like structures upon heating. chemrxiv.org

For lipidated peptides, the relative size of the hydrophilic headgroup and the hydrophobic tail is a critical determinant of the assembled morphology. This can be conceptualized using the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail.

Spherical Micelles: Expected when the headgroup is significantly larger than the tail.

Cylindrical Micelles (Nanofibers): Occur when the headgroup and tail have comparable effective sizes.

Vesicles or Bilayers: Form when the hydrophobic tail is bulkier than the headgroup.

Given the structure of this compound, with a bulky Fmoc group and a long palmitoyl chain, it is likely to exhibit a complex phase behavior, potentially forming cylindrical micelles (nanofibers) or even flattened, tape-like structures. The strong directional interactions from the Fmoc group's π-π stacking would favor the formation of elongated, one-dimensional nanostructures.

In Silico Exploration of this compound Derivatives

Computational methods are invaluable for the in silico design and exploration of molecular derivatives, allowing for the prediction of their properties before their actual synthesis. This is particularly useful for understanding how modifications to the this compound structure would affect its self-assembly behavior.

For example, MD simulations could be used to investigate the effect of changing the length of the alkyl chain. Shorter chains would likely lead to less stable aggregates and potentially different morphologies, such as spherical micelles, due to a decrease in hydrophobic interactions. Conversely, longer chains could result in more stable and rigid structures.

Another area of exploration is the modification of the cysteine residue. Replacing the L-cysteine with its D-enantiomer could lead to the formation of nanofibers with an opposite helical twist. Furthermore, the thiol group of cysteine is a versatile handle for chemical modifications. In silico studies could predict how the attachment of different functional groups to the sulfur atom would alter the self-assembly process, potentially enabling the design of "smart" materials that respond to specific stimuli.

Future Research Directions and Unexplored Avenues

Integration of Fmoc-L-Cys(Palm)-OH into Complex Multi-Component Supramolecular Systems

The next frontier in the application of this compound lies in its integration into multi-component supramolecular systems. By co-assembling this lipoamino acid with other specifically designed molecules, researchers can create materials with synergistic or entirely new properties. Future work will likely focus on combining this compound with other Fmoc-amino acids, functional polymers, or even inorganic nanoparticles. This approach could lead to the development of intricate nanostructures with spatially segregated domains, each contributing a specific function. For instance, co-assembly with a photosensitive molecule could yield a light-responsive material, while integration with a catalytic species could create a nanoreactor. The challenge will be to understand and control the intermolecular interactions that govern the co-assembly process to achieve desired and predictable architectures.

Advancements in Controlling Self-Assembly for Hierarchical Structures

While the self-assembly of this compound into nanofibers and other simple morphologies is well-documented, achieving precise control over hierarchical structures across multiple length scales remains a significant goal. Future research will explore advanced strategies to direct the assembly process. This includes investigating the influence of external fields (e.g., magnetic or electric), surface templating, and microfluidic devices to guide the formation of more complex architectures. Another promising avenue is the use of "pathway complexity," where the final assembled structure is dictated by the kinetic pathway of assembly rather than just the thermodynamic minimum. By carefully controlling parameters such as solvent composition, temperature ramping, and pH gradients over time, it may be possible to program the formation of intricate, non-equilibrium structures with enhanced functionalities.

Exploration of Novel Stimuli-Responsive Materials Based on this compound

The inherent responsiveness of this compound to stimuli like pH and temperature can be expanded upon to create a new generation of "smart" materials. The cysteine residue, with its thiol group, offers a prime target for redox-based stimuli. Future investigations could focus on developing materials that undergo a structural or functional change in response to specific redox environments, which is highly relevant for biomedical applications. Furthermore, the incorporation of other stimuli-responsive moieties, either through co-assembly or covalent modification of the this compound molecule itself, could lead to multi-responsive systems. Imagine a hydrogel that changes its mechanical properties in response to a combination of pH, temperature, and the presence of a specific enzyme, offering highly specific and controlled release capabilities.

Development of Standardized Methodologies for Self-Assembly Characterization

A critical challenge in the field of supramolecular self-assembly is the lack of standardized protocols for characterizing the resulting nanostructures. The properties of self-assembled materials can be highly sensitive to the specific experimental conditions, making it difficult to compare results between different research groups. Future efforts should be directed towards establishing robust and reproducible methodologies for sample preparation and analysis. This includes the development of standardized procedures for techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), small-angle X-ray scattering (SAXS), and rheology. The creation of shared databases of structural and physical property data for well-defined this compound assemblies under specified conditions would be invaluable for advancing the field and enabling more reliable design of new materials.

Synergistic Approaches Combining Chemical Synthesis and Advanced Modeling

The future of designing novel materials based on this compound will heavily rely on the synergy between advanced chemical synthesis and sophisticated computational modeling. While synthesis provides the building blocks, molecular dynamics (MD) simulations and other computational techniques can offer unprecedented insight into the self-assembly process at the molecular level. Future research will see a tighter integration of these two approaches. For example, computational screening could be used to predict how modifications to the this compound structure would affect its self-assembly behavior, thus guiding synthetic efforts towards the most promising candidates. Coarse-grained models can simulate the formation of large-scale assemblies over longer timescales, providing a bridge between molecular interactions and macroscopic material properties. This iterative loop of prediction, synthesis, and characterization will accelerate the discovery and optimization of new functional materials.

常见问题

Q. What are the standard protocols for synthesizing Fmoc-L-Cys(Palm)-OH in solid-phase peptide synthesis (SPPS)?

The synthesis involves Fmoc-strategy SPPS with resin loading, iterative deprotection (e.g., 20% piperidine in DMF), coupling (using HATU/DIEA activation), and cleavage (TFA-based cocktails). The palmitoyl group is introduced via side-chain modification of L-cysteine. Purification typically employs preparative HPLC, yielding 75–82% pure product under optimized conditions .

Q. How does the palmitoyl group influence the physicochemical properties of this compound?

The palmitoyl moiety enhances hydrophobicity, improving membrane interaction and self-assembly in aqueous environments. This is critical for applications like drug delivery and biomaterial design. Analytical techniques such as ESI-MS and HPLC are used to confirm molecular weight (calc. m/z 655.20 [M+H]+) and purity .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store at –20°C in inert, anhydrous conditions (e.g., under argon). Avoid exposure to light, moisture, and oxidizing agents. Stability is pH-dependent; neutral conditions (pH 6.5–7.5) are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during SPPS of this compound?

Low efficiency may arise from steric hindrance due to the palmitoyl group. Mitigation strategies include:

- Prolonging coupling times (up to 2 hours).

- Using high-efficiency activators (e.g., HATU instead of HBTU).

- Incorporating microwave-assisted synthesis to enhance reaction kinetics. Monitor progress via Kaiser/ninhydrin tests and adjust equivalents of activated amino acids (3–5 eq) .

Q. What methodologies resolve contradictions in reported yields of this compound derivatives?

Discrepancies in yields (e.g., 75% vs. 82% in similar protocols) often stem from variations in resin type, solvent purity, or cleavage conditions. Systematic optimization should:

Q. How does this compound compare to other lipidated amino acids (e.g., Fmoc-Lys(Oleoyl)-OH) in drug delivery systems?

Palmitoylation offers superior membrane anchoring compared to shorter acyl chains (e.g., myristoyl) but may reduce solubility. Comparative studies using circular dichroism (CD) and dynamic light scattering (DLS) reveal that palmitoylated peptides form stable micelles (~20 nm diameter) with higher cellular uptake efficiency than oleoylated analogs .

Q. What experimental designs are recommended for studying the in vivo stability of this compound-conjugated therapeutics?

- Use radiolabeled (e.g., ³H/¹⁴C) or fluorescently tagged derivatives for pharmacokinetic tracking.

- Employ mass spectrometry imaging (MSI) to map tissue distribution.

- Assess enzymatic degradation via serum stability assays (incubate with plasma at 37°C, sample at 0/24/48 hours) .

Methodological Considerations

- Data Analysis : For self-assembly studies, combine TEM and rheology to correlate nanostructure (e.g., fibril morphology) with mechanical properties (e.g., storage modulus). Contradictory data on gelation thresholds (~1–5 wt%) may arise from solvent ionic strength or temperature gradients .

- Troubleshooting : If palmitoylation reduces peptide solubility, introduce PEG spacers or use co-solvents (e.g., DMSO:TFE mixtures) during SPPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。